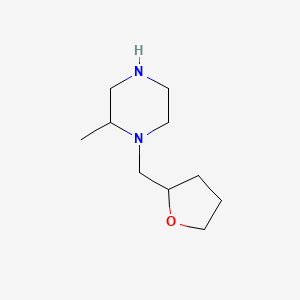![molecular formula C13H19FN2O B6332373 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine CAS No. 1240571-12-3](/img/structure/B6332373.png)
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine” is a chemical compound with the IUPAC name N-[2-(4-fluorophenoxy)ethyl]-N-methylamine . It has a molecular weight of 169.2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluorophenol as a starting material with ethyl chloroacetate in acetone as solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 . This indicates that the compound contains 9 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 169.2 . The InChI code for this compound is 1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 .Aplicaciones Científicas De Investigación
Analytical Chemistry
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine: may serve as a reference standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It could be used to calibrate instruments or validate methods in the quantitative analysis of complex mixtures, ensuring accuracy and precision in measurements .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These hazard statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-11-10-15-6-7-16(11)8-9-17-13-4-2-12(14)3-5-13/h2-5,11,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADZQRHLVBUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)


![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)
